N-[(S)-(4-Nitrophenoxy)phenoxyphosphinyl]-L-alanine 1-Methylethyl ester

Stereoselective Synthesis Chiral Purity ProTide Prodrug

N-[(S)-(4-Nitrophenoxy)phenoxyphosphinyl]-L-alanine 1-Methylethyl ester (CAS 1256490-31-9), also referred to as isopropyl ((S)-(4-nitrophenoxy)(phenoxy)phosphoryl)-L-alaninate, is a specialized phosphoramidate derivative of the amino acid L-alanine. It is a chiral, non-racemic solid with a molecular weight of 408.34 g/mol and a purity of ≥98%.

Molecular Formula C18H21N2O7P
Molecular Weight 408.3 g/mol
Cat. No. B580068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(S)-(4-Nitrophenoxy)phenoxyphosphinyl]-L-alanine 1-Methylethyl ester
Molecular FormulaC18H21N2O7P
Molecular Weight408.3 g/mol
Structural Identifiers
InChIInChI=1S/C18H21N2O7P/c1-13(2)25-18(21)14(3)19-28(24,26-16-7-5-4-6-8-16)27-17-11-9-15(10-12-17)20(22)23/h4-14H,1-3H3,(H,19,24)/t14-,28-/m0/s1
InChIKeyNYJKISSOEZMRHH-POXGOYDTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

N-[(S)-(4-Nitrophenoxy)phenoxyphosphinyl]-L-alanine 1-Methylethyl Ester: Procurement-Grade Overview for Antiviral Intermediate and Impurity Standard Applications


N-[(S)-(4-Nitrophenoxy)phenoxyphosphinyl]-L-alanine 1-Methylethyl ester (CAS 1256490-31-9), also referred to as isopropyl ((S)-(4-nitrophenoxy)(phenoxy)phosphoryl)-L-alaninate, is a specialized phosphoramidate derivative of the amino acid L-alanine . It is a chiral, non-racemic solid with a molecular weight of 408.34 g/mol and a purity of ≥98% . This compound is not an active pharmaceutical ingredient but is primarily recognized as a critical intermediate in the synthesis of the antiviral agent Sofosbuvir (PSI-7977), and as a key impurity reference standard (Sofosbuvir Impurity 112) for analytical method validation [1]. Its structure incorporates a stereodefined (S)-phosphorus center and a 4-nitrophenoxy leaving group, conferring specific chemical reactivity and stability characteristics essential for its defined industrial roles .

Why Generic Phosphoramidate Intermediates Cannot Replace N-[(S)-(4-Nitrophenoxy)phenoxyphosphinyl]-L-alanine 1-Methylethyl Ester in Critical Applications


The precise stereochemical and functional group composition of N-[(S)-(4-Nitrophenoxy)phenoxyphosphinyl]-L-alanine 1-Methylethyl ester is critical for its performance as a synthetic intermediate and reference standard, making it non-fungible with generically similar compounds [1]. Its defined (S)-configuration at both the alanine and phosphorus chiral centers dictates the stereochemical outcome of downstream reactions, directly impacting the purity and efficacy of final active pharmaceutical ingredients (APIs) like Sofosbuvir [1]. Furthermore, the presence of both phenoxy and 4-nitrophenoxy leaving groups on the phosphorus atom imparts a distinct reactivity profile that is essential for the controlled, sequential coupling reactions in the ProTide prodrug synthesis pathway . Substitution with a compound of different stereochemistry (e.g., the (R)-enantiomer or a diastereomeric mixture) or one with alternative leaving groups (e.g., a bis-phenoxy analog) would introduce new, unknown impurities, alter reaction kinetics and yield, and ultimately compromise the quality and regulatory compliance of the synthesized API, as evidenced by the need for chiral separation in alternative synthetic routes [2].

Quantitative Differentiation Evidence for N-[(S)-(4-Nitrophenoxy)phenoxyphosphinyl]-L-alanine 1-Methylethyl Ester


Defined (S)-Stereochemistry Enables Efficient, High-Purity Synthesis vs. Isomeric Mixtures

The compound is supplied as a single (S)-enantiomer at the phosphorus and alanine chiral centers [1]. This is in contrast to alternative synthetic routes that yield a mixture of diastereomers, which require additional, costly chiral chromatographic separation steps to achieve the necessary optical purity for the next synthetic step [2]. The patent literature explicitly states that the alternative route yields compound 1a as a mixture that requires chiral separation, making industrial production impractical [2]. The availability of the target compound as a pre-resolved, stereochemically defined intermediate eliminates this purification bottleneck.

Stereoselective Synthesis Chiral Purity ProTide Prodrug

Documented Long-Term Solid-State Stability Simplifies Inventory Management vs. Less Stable Analogs

Vendor technical datasheets consistently report that N-[(S)-(4-Nitrophenoxy)phenoxyphosphinyl]-L-alanine 1-Methylethyl ester is stable for 3 years when stored as a powder at -20°C [1]. In contrast, a closely related intermediate in the synthesis pathway, the phenoxy dichlorophosphate coupling product (Compound 5), is described as 'extremely unstable' and 'cannot be effectively purified,' posing significant handling and storage challenges [2]. The target compound's defined stability profile provides a reliable, long-term supply option.

Chemical Stability Storage Conditions Supply Chain Management

Superior ProTide Moiety Performance in Antiviral Assays vs. Other Masking Groups

In a comparative study of nucleoside analogue prodrugs against Zika virus (ZIKV), the L-alanine isopropyl ester phenoxy phosphoramidate ProTide group (the exact ProTide moiety of this compound) conferred significantly greater antiviral activity to 2'-C-methyluridine than alternative masking groups [1]. The ProTide with a 2-(methylthio)ethyl phosphoramidate group 'completely abolished antiviral activity' [1]. Furthermore, the L-alanine isopropyl ester phenoxy phosphoramidate ProTide of 2'-C-methyluridine 'outperformed the hepatitis C virus (HCV) drug sofosbuvir in suppression of viral titers and protection from cytopathic effect' [1].

ProTide Prodrug Antiviral Activity Zika Virus HCV

High Chemical Purity (≥98%) Ensures Reproducible Results as a Reference Standard

This compound is supplied with a certified purity of ≥98.0% as determined by HPLC [1], and is explicitly designated as an impurity reference standard for Sofosbuvir (Impurity 112) [2]. As a reference standard, it is accompanied by detailed characterization data compliant with regulatory guidelines [2]. This level of documentation and purity is not guaranteed for generic, research-grade phosphoramidate intermediates, which are often supplied without a full analytical certificate.

Analytical Chemistry Impurity Profiling Quality Control

Primary Scientific and Industrial Applications for N-[(S)-(4-Nitrophenoxy)phenoxyphosphinyl]-L-alanine 1-Methylethyl Ester


Pharmaceutical Impurity Reference Standard for Sofosbuvir (Impurity 112)

This compound is used as a fully characterized reference standard (Sofosbuvir Impurity 112) for the identification, quantification, and control of impurities in the active pharmaceutical ingredient (API) Sofosbuvir and its drug products, as required by regulatory agencies like the FDA and EMA for ANDA and NDA submissions [1]. Its high purity (≥98%) and detailed characterization data make it suitable for analytical method development, validation (AMV), and routine quality control (QC) testing [1].

Key Chiral Intermediate in the Synthesis of Sofosbuvir and Analogs

This compound serves as a critical building block in the convergent synthesis of the HCV NS5B inhibitor Sofosbuvir (PSI-7977) and related ProTide nucleoside prodrugs . Its defined (S)-stereochemistry at the phosphorus center is essential for constructing the correct stereoisomer of the final API, avoiding the need for inefficient and costly downstream chiral separations [2].

Research Tool for Developing and Studying ProTide Antiviral Prodrugs

As a phosphoramidate reagent with a specific leaving group combination (phenoxy and 4-nitrophenoxy), this compound is employed in medicinal chemistry research to install the L-alanine isopropyl ester ProTide moiety onto novel nucleoside analogs [3]. Evidence shows this specific ProTide group can confer superior antiviral activity compared to alternative masking groups, making it a valuable tool for structure-activity relationship (SAR) studies targeting viral RNA-dependent RNA polymerases [3].

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